Scientific Field: Agricultural Chemistry
Application Summary: Pyridalyl is a novel insecticide that exerts excellent control against various lepidopterous and thysanopterous pests on cotton and vegetables.
Results or Outcomes: Pyridalyl has shown excellent safety to mammals and various beneficial arthropods, making it compliant with Integrated Pest Management (IPM).
Scientific Field: Entomology
Application Summary: Pyridalyl and five insect growth regulators were tested for their efficacy and persistence against 4th instar larvae of Spodoptera littoralis in field-laboratory bioassay experiments.
Methods of Application: The insecticides were applied to cotton plants at Sakha Agricultural Research Station, Kafrelsheikh, Egypt.
Results or Outcomes: Pyridalyl exhibited the highest initial effect (96.5% mortality) and mean residual activity (68% mortality) against S. Pyridalyl was the most persistent on cotton plants (LT 50 = 9.5 days) relative to the tested IGRs (LT 50 = 5.78 – 7.54 days).
Pyridalyl is a novel insecticide characterized by its unique chemical structure, specifically a phenoxy-pyridaloxy derivative. Its systematic name is 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether, with a molecular formula of and a molecular weight of approximately 491.12 g/mol. Pyridalyl is presented as an odorless liquid that is soluble in most organic solvents but has low water solubility (below 1 mg/L) and a vapor pressure of Pa at 25 °C . Its melting point is estimated to be below -17 °C, while its boiling point exceeds 227 °C .
Pyridalyl undergoes various chemical transformations, primarily involving the oxidation of its propenyl group and hydroxylation of the pyridine ring. The compound's metabolism leads to the formation of several metabolites, including S-1812-DP, which are produced through cytochrome P450-mediated reactions . The structural modifications during synthesis have been shown to enhance its insecticidal activity by optimizing the molecular conformation and substituent positions on the benzene ring .
Pyridalyl exhibits significant insecticidal properties, particularly against lepidopterous pests. Its mode of action is believed to involve disruption of protein synthesis in insect cells while showing minimal effects on mammalian cells . The compound requires cytochrome P450 activity for the production of bioactive derivatives, indicating its reliance on specific metabolic pathways for efficacy . Toxicological studies reveal that pyridalyl has low acute toxicity (Toxicity Category IV) across various exposure routes, including oral, dermal, and inhalation .
The synthesis of pyridalyl can be achieved through multiple routes, focusing on the condensation of specific units separated by ether linkages. Key methods include:
The commercial synthesis process has been refined to ensure high purity and yield of pyridalyl.
Pyridalyl is primarily utilized as an insecticide in agricultural settings, targeting a range of lepidopterous pests. Its effectiveness makes it a valuable tool for pest management strategies in crops such as vegetables and fruits. Additionally, its low toxicity profile allows for safer application compared to traditional insecticides .
Research indicates that pyridalyl's interaction with biological systems is largely mediated through cytochrome P450 enzymes. These enzymes are crucial for converting pyridalyl into its active forms, which then exert their insecticidal effects. Studies have shown that alterations in these metabolic pathways can significantly affect the compound's efficacy against target pests .
Pyridalyl shares structural similarities with several other insecticides but stands out due to its unique phenoxy-pyridaloxy framework. Here are some similar compounds:
Compound | Mode of Action | Target Pests | Toxicity Profile |
---|---|---|---|
Pyridalyl | Disruption of protein synthesis | Lepidopterous pests | Low acute toxicity |
Chlorantraniliprole | Ryanodine receptor modulation | Various insects | Moderate toxicity |
Flubendiamide | Muscle contraction interference | Lepidopterous pests | Low to moderate toxicity |
Indoxacarb | Sodium channel disruption | Broad-spectrum insect control | Moderate toxicity |
Pyridalyl's unique structure and mechanism provide distinct advantages over these similar compounds, particularly in terms of selectivity and safety for non-target organisms.
Irritant;Health Hazard;Environmental Hazard